![molecular formula C17H16O5 B055774 2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid CAS No. 117570-93-1](/img/structure/B55774.png)
2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid
Overview
Description
2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid is a benzoic acid derivative featuring a phenoxy substituent at position 2 of the benzene ring, which itself is modified with a carboxymethyl group. Additionally, the benzoic acid core bears methyl groups at positions 3 and 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid typically involves the reaction of 2-(carboxymethyl)phenol with 3,4-dimethylbenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxymethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Pharmaceutical Applications
The primary application of 2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid lies in its use as a precursor for drug development. Notably, it has been explored for:
- Anticancer Agents : Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, its synthesis has been linked to compounds like DMXAA (5,6-dimethyl xanthone-4-acetic acid), which is known for its tumor angiogenesis inhibition properties and is currently undergoing clinical trials for cancer treatment .
- Cardiovascular Disease Treatment : The compound has been investigated for its potential in preventing and treating cardiovascular diseases. Studies have shown that modifications of similar compounds can lead to effective therapeutic agents against such conditions .
- Antimicrobial Properties : The structural features of this compound may enhance its antimicrobial efficacy. Similar phenolic compounds are well-documented for their strong antimicrobial effects, suggesting potential applications in developing new antibiotics .
Materials Science Applications
In addition to its pharmaceutical potential, this compound also finds applications in materials science:
- Polymer Chemistry : Its reactivity allows it to serve as a building block for synthesizing polymers with specific properties. The carboxylic acid functionality can be utilized to create copolymers or modify existing polymer matrices .
- Coatings and Adhesives : The compound's phenoxy group may enhance adhesion properties in coatings and adhesives, making it suitable for industrial applications where strong bonding is required .
Synthesis and Modification
The synthesis of this compound can be achieved through several methods, which include:
- Friedlander Annulation : This method allows for the formation of complex structures by reacting appropriate precursors under acidic conditions. It has been successfully applied in synthesizing related phenoxy-linked compounds with enhanced biological activities .
- Chemical Modifications : The compound can undergo various chemical transformations to improve its biological activity or tailor its properties for specific applications. These modifications are crucial for enhancing the therapeutic efficacy or material characteristics of the derived products .
Mechanism of Action
The mechanism of action of 2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid involves its interaction with specific molecular targets. The carboxymethyl and phenoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Carboxylic Acid Placement: The carboxymethyl group on the phenoxy ring (target) vs. carboxymethoxy in alters acidity (pKa) and hydrogen-bonding capacity.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Analysis :
- The target compound’s predicted LogP (~2.1) suggests moderate lipophilicity, intermediate between 3,4-dimethylbenzoic acid (LogP 2.5) and 2-[4-(carboxymethoxy)phenyl]acetic acid (LogP 0.8) .
- Melting points correlate with crystallinity; the absence of data for the target compound necessitates extrapolation from analogues.
Biological Activity
2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid, a compound with the molecular formula C17H16O5, has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2-(carboxymethyl)phenol with 3,4-dimethylbenzoyl chloride under basic conditions. The reaction proceeds as follows:
- Reactants : 2-(carboxymethyl)phenol and 3,4-dimethylbenzoyl chloride.
- Conditions : Basic medium (e.g., sodium hydroxide or potassium carbonate).
- Purification : The product is purified through recrystallization or chromatography.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives with similar structural features can inhibit the growth of various tumor cell lines using assays such as the MTT assay .
Compound | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Compound A | MCF-7 (breast cancer) | 25 | |
Compound B | HeLa (cervical cancer) | 30 | |
This compound | A549 (lung cancer) | TBD |
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Similar compounds have demonstrated efficacy against various bacterial strains, including Staphylococcus epidermidis . The Minimum Inhibitory Concentration (MIC) values indicate promising antimicrobial activity.
Antioxidative Effects
The antioxidative potential of related compounds has been investigated, with findings suggesting that they may reduce oxidative stress in biological systems. The mechanisms are believed to involve scavenging free radicals and modulating cellular antioxidant enzyme activities.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Hydrogen Bonding : The carboxymethyl and phenoxy groups can form hydrogen bonds with enzymes and receptors.
- Redox Reactions : The compound may participate in redox reactions that influence cellular pathways.
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in tumor growth and microbial resistance.
Case Study 1: Antitumor Efficacy
A study examined the effects of derivatives of this compound on A549 lung cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, suggesting a potential therapeutic application in lung cancer treatment.
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial activity was assessed against a panel of bacterial strains. The compound displayed significant inhibitory effects against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid to improve yield and purity?
Methodological Answer: Synthesis optimization typically involves systematic variation of reaction parameters. For example:
- Catalyst Selection : Use palladium-based catalysts for coupling reactions, as demonstrated in analogous benzoic acid derivatives (e.g., Suzuki-Miyaura coupling for aryl-ether linkages) .
- Temperature Control : Maintain temperatures between 60–80°C to minimize side reactions while ensuring complete ester hydrolysis .
- Solvent Systems : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediate phenoxyacetic acid derivatives .
- Purification : Employ gradient elution in reverse-phase HPLC (C18 columns, acetonitrile/water with 0.1% formic acid) for purity >98% .
Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns on the aromatic rings and carboxymethyl linkage. Deuterated DMSO is ideal for resolving phenolic protons .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) in positive ion mode provides accurate mass confirmation (e.g., expected [M+H] for CHO: 330.1103) .
- FT-IR : Key peaks include C=O stretching (~1700 cm) for carboxylic acids and ether C-O-C (~1250 cm) .
Q. What safety protocols should be followed when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of aerosols, especially during lyophilization .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and collect waste in designated containers .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., methyl, carboxymethyl) influence the compound’s reactivity in nucleophilic acyl substitution?
Methodological Answer:
- Electron-Donating Groups (e.g., methyl) : Stabilize transition states in nucleophilic attacks by increasing electron density at the carbonyl carbon. Kinetic studies using stopped-flow spectrometry can quantify rate enhancements .
- Electron-Withdrawing Groups (e.g., carboxymethyl) : Reduce nucleophilic susceptibility but enhance stability via resonance. Competitive inhibition assays with thiol nucleophiles (e.g., glutathione) are recommended to probe this effect .
Q. What computational modeling approaches are suitable for predicting the compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of cyclooxygenase-2 (COX-2) or PPAR-γ receptors, given structural similarities to anti-inflammatory benzoic acid derivatives .
- QM/MM Simulations : Hybrid quantum mechanics/molecular mechanics models (e.g., Gaussian09/AMBER) can elucidate electronic interactions at active sites .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., LogP ~2.1, moderate blood-brain barrier permeability) .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. pro-oxidant effects)?
Methodological Answer:
- Dose-Dependent Studies : Perform MTT assays across a concentration gradient (0.1–100 μM) to identify biphasic effects .
- Redox Profiling : Measure ROS generation (e.g., DCFH-DA assay) alongside antioxidant activity (e.g., FRAP assay) under identical conditions .
- Cell-Type Specificity : Compare results in macrophage (RAW 264.7) vs. epithelial (HEK-293) lines to isolate tissue-dependent mechanisms .
Properties
IUPAC Name |
2-[2-(carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-10-7-8-13(17(20)21)16(11(10)2)22-14-6-4-3-5-12(14)9-15(18)19/h3-8H,9H2,1-2H3,(H,18,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNLAQHWWITQLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)OC2=CC=CC=C2CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564999 | |
Record name | 2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40564999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117570-93-1 | |
Record name | 2-(6-Carboxy-2,3-dimethylphenoxy)benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117570-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-(Carboxymethyl)phenoxy)-3,4-dimethylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117570931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40564999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-(carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.228 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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